5-(2-methoxyphenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
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Description
5-(2-methoxyphenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
- MTT has demonstrated promising anticancer potential. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. It inhibits cell proliferation, induces apoptosis, and disrupts tumor growth pathways. Further studies explore its mechanism of action and potential as an adjunct to existing chemotherapy regimens .
- MTT possesses antioxidant activity due to its thiol group. It scavenges free radicals, protecting cells from oxidative damage. This property makes it relevant for combating oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular conditions .
- MTT exhibits antifungal activity against various fungal strains. It interferes with fungal cell membranes and disrupts their integrity. Researchers explore its potential as a natural alternative to synthetic antifungal drugs .
- The thiol group in MTT allows it to chelate metal ions. It forms stable complexes with metals like copper, zinc, and iron. These complexes have implications in metal-based therapies, such as treating Wilson’s disease or managing metal toxicity .
- MTT shows anti-inflammatory properties by modulating cytokines and inhibiting inflammatory pathways. It may be useful in conditions like rheumatoid arthritis or inflammatory bowel diseases .
- PDT combines light and a photosensitizer (like MTT) to selectively destroy cancer cells. MTT absorbs light in the visible spectrum, generating reactive oxygen species upon activation. Researchers investigate its potential for targeted cancer therapy .
Anticancer Activity
Antioxidant Properties
Antifungal Agent
Metal Chelation
Anti-inflammatory Effects
Photodynamic Therapy (PDT)
properties
IUPAC Name |
3-(2-methoxyphenyl)-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-9(2)8-16-12(14-15-13(16)18)10-6-4-5-7-11(10)17-3/h4-7H,1,8H2,2-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHSPNKVPCFHDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=NNC1=S)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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